molecular formula C26H37ClN2O4 B1664977 Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride CAS No. 27468-56-0

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride

Cat. No. B1664977
CAS RN: 27468-56-0
M. Wt: 477 g/mol
InChI Key: NYFGFEHEOLLIMX-UHFFFAOYSA-N
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Description

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride is a bioactive chemical.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

  • Research Focus : Investigating the metabolic activation pathway of chloroacetamide herbicides in liver microsomes, which might have implications for understanding the metabolism of related compounds like Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
  • Key Findings : Different chloroacetamide herbicides demonstrate varied metabolization in rat and human liver microsomes, indicating complex metabolic pathways that could be relevant for similar compounds (Coleman et al., 2000).

Discovery of Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor

  • Research Focus : Development of a new compound structurally similar to Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride, with potential therapeutic applications.
  • Key Findings : This research led to the discovery of a new, water-soluble inhibitor for human ACAT-1, which could have implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

New Salt

  • Research Focus : Pharmaceutical applications of a salt structurally related to Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
  • Key Findings : The study discusses the use of this salt in pharmaceutical compositions and its therapeutic implications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

X-Ray Powder Diffraction of N-Derivatives

  • Research Focus : Characterization of N-derivatives of chlorophenoxyacetamide, which are structurally related to the target compound.
  • Key Findings : Provides new diffraction data that could be useful in the structural analysis of similar acetamide derivatives (Olszewska et al., 2009).

Synthesis and Screening for Antibacterial Activity

  • Research Focus : Investigating the antibacterial potential of acetamide derivatives, which could have implications for compounds like Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
  • Key Findings : Identified some acetamide derivatives as moderate inhibitors against various bacterial strains, indicating potential antibacterial applications (Iqbal et al., 2017).

properties

CAS RN

27468-56-0

Product Name

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride

Molecular Formula

C26H37ClN2O4

Molecular Weight

477 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride

InChI

InChI=1S/C26H36N2O4.ClH/c1-3-4-19-31-23-11-13-24(14-12-23)32-21-26(29)28(18-17-27-15-6-5-7-16-27)22-9-8-10-25(20-22)30-2;/h8-14,20H,3-7,15-19,21H2,1-2H3;1H

InChI Key

NYFGFEHEOLLIMX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCCC2)C3=CC(=CC=C3)OC.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCCC2)C3=CC(=CC=C3)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride
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Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride
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Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride
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Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride
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Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride
Reactant of Route 6
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride

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